molecular formula C5H4BrNO2 B2994944 3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde CAS No. 1544924-82-4

3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B2994944
CAS No.: 1544924-82-4
M. Wt: 189.996
InChI Key: UIVAGRJEOXTGFR-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde is a heterocyclic organic compound that features a bromine atom, a methyl group, and an aldehyde group attached to an oxazole ring

Biochemical Analysis

Biochemical Properties

Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde typically involves the bromination of 5-methyl-1,2-oxazole-4-carbaldehyde. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol).

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

    Substitution: Formation of 3-substituted-5-methyl-1,2-oxazole-4-carbaldehyde derivatives.

    Oxidation: Formation of 3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid.

    Reduction: Formation of 3-bromo-5-methyl-1,2-oxazole-4-methanol.

Scientific Research Applications

3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.

    Material Science: It is utilized in the synthesis of novel materials with specific properties, such as polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methyl-1,2-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-Bromo-5-methyl-1,2-oxazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    5-Methyl-1,2-oxazole-4-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group on the oxazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-bromo-5-methyl-1,2-oxazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c1-3-4(2-8)5(6)7-9-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVAGRJEOXTGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544924-82-4
Record name 3-bromo-5-methyl-1,2-oxazole-4-carbaldehyde
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